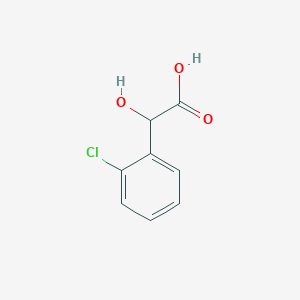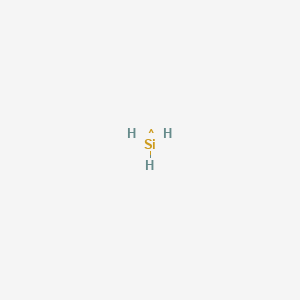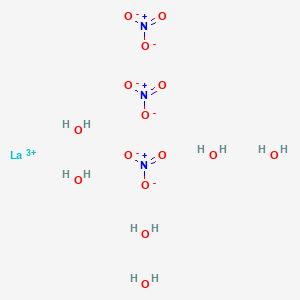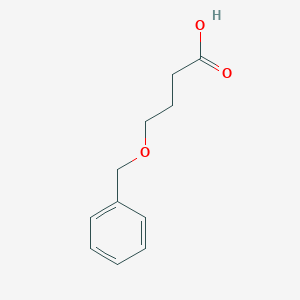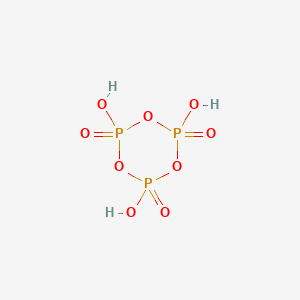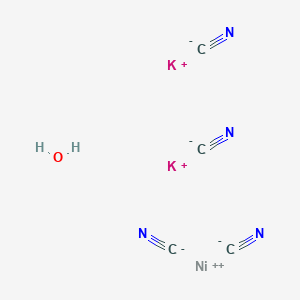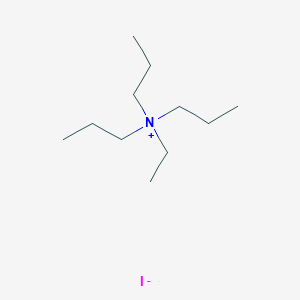
Tin Sn-113
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin Sn-113, also known as Tin-113, is a radioactive isotope of tin with a mass number of 113. It has an atomic number of 50, which means it contains 50 protons and 63 neutrons in its nucleus. Tin-113 has an isotopic mass of approximately 112.9051758 atomic mass units and a half-life of about 115.09 days . This isotope is used in various scientific research applications due to its unique properties.
准备方法
Tin-113 can be produced through neutron capture reactions involving antimony-113. The reaction involves bombarding antimony-113 with neutrons, which results in the formation of tin-113 through a beta decay process . This method is commonly used in laboratories to synthesize tin-113 for research purposes. Industrial production methods may involve similar neutron capture processes, but on a larger scale to meet the demand for this isotope in various applications.
化学反应分析
Tin-113 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, acids, and bases. For example, tin-113 can react with chlorine to form tin(IV) chloride, a common oxidation reaction. In reduction reactions, tin-113 can be reduced to its metallic form using reducing agents such as hydrogen or carbon. Substitution reactions involving tin-113 often result in the formation of organotin compounds, which are widely used in industrial applications .
科学研究应用
作用机制
The mechanism of action of tin-113 involves its radioactive decay, which emits beta particles. These beta particles can interact with surrounding molecules and atoms, causing ionization and other chemical changes. In biological systems, the beta particles emitted by tin-113 can be used to target specific cells or tissues, allowing for precise imaging or treatment. The molecular targets and pathways involved in these processes depend on the specific application and the chemical form of tin-113 used .
相似化合物的比较
Tin-113 can be compared with other isotopes of tin, such as tin-112, tin-114, and tin-115. Each of these isotopes has unique properties and applications:
Tin-112: A stable isotope of tin with a mass number of 112.
Tin-114: Another stable isotope of tin with a mass number of 114.
Tin-113 is unique due to its radioactive properties, which make it suitable for applications that require radioactive tracers or radiopharmaceuticals. Its relatively short half-life also makes it ideal for certain medical and industrial applications where rapid decay is advantageous .
属性
CAS 编号 |
13966-06-8 |
|---|---|
分子式 |
Sn |
分子量 |
112.90518 g/mol |
IUPAC 名称 |
tin-113 |
InChI |
InChI=1S/Sn/i1-6 |
InChI 键 |
ATJFFYVFTNAWJD-VENIDDJXSA-N |
SMILES |
[Sn] |
手性 SMILES |
[113Sn] |
规范 SMILES |
[Sn] |
同义词 |
113Sn radioisotope Sn-113 radioisotope Tin-113 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


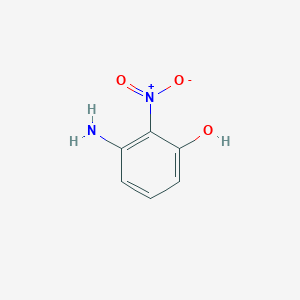
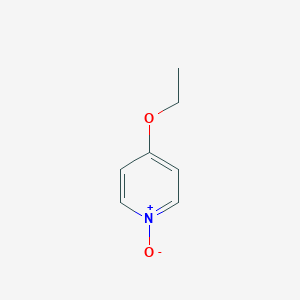
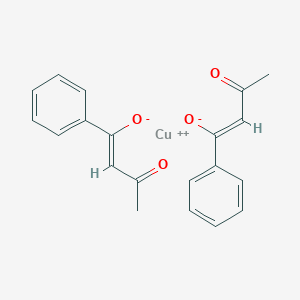
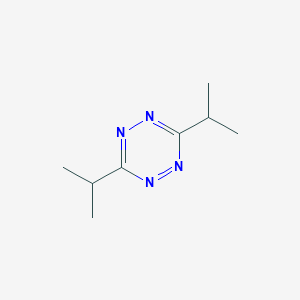
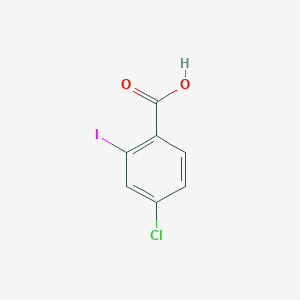
![(1S,3S,6'R,7S,8Z,15R,16R,17S,18R,19R,20S,21R,22E,26S,28R,30R)-17-[(2S,5S,6S)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B83354.png)
